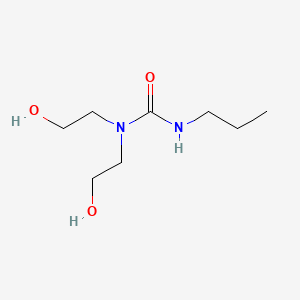
(+-)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bornylamino group attached to a p-tolunitrile moiety, with the hydrobromide salt form enhancing its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide typically involves the reaction of bornylamine with p-tolunitrile under specific conditions. The process may include steps such as:
Formation of the Bornylamine Intermediate: Bornylamine can be synthesized from camphor through a series of reduction and amination reactions.
Reaction with p-Tolunitrile: The bornylamine intermediate is then reacted with p-tolunitrile in the presence of a suitable catalyst and solvent to form the desired product.
Hydrobromide Salt Formation: The final step involves the addition of hydrobromic acid to convert the free base into its hydrobromide salt form, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of (±)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the bornylamino or p-tolunitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(±)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (±)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide involves its interaction with specific molecular targets and pathways. For instance, studies have shown that similar compounds can induce mitochondrial swelling and loss of mitochondrial transmembrane potential, leading to cell death in certain parasites . This suggests that the compound may exert its effects through disruption of mitochondrial function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bornylamino)ethanethiol sulfate: Another bornylamino derivative with potential biological activities.
Guanidine, (2-bornylamino)-, (+)-: A related compound with a guanidine group instead of a p-tolunitrile moiety.
Uniqueness
(±)-endo-alpha-(2-Bornylamino)-p-tolunitrile hydrobromide is unique due to its specific combination of the bornylamino and p-tolunitrile groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
22243-56-7 |
|---|---|
Formule moléculaire |
C18H25BrN2 |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
4-[[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]methyl]benzonitrile;hydrobromide |
InChI |
InChI=1S/C18H24N2.BrH/c1-17(2)15-8-9-18(17,3)16(10-15)20-12-14-6-4-13(11-19)5-7-14;/h4-7,15-16,20H,8-10,12H2,1-3H3;1H |
Clé InChI |
BCQJYNZKVSKSCC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)NCC3=CC=C(C=C3)C#N)C)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




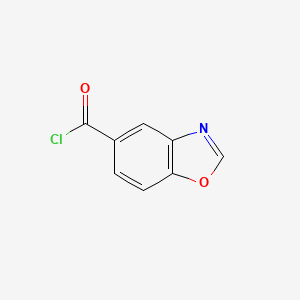

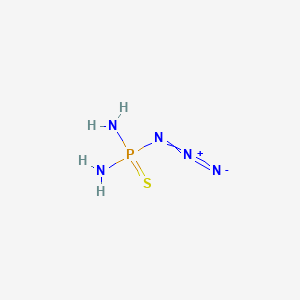

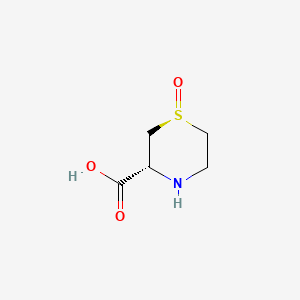

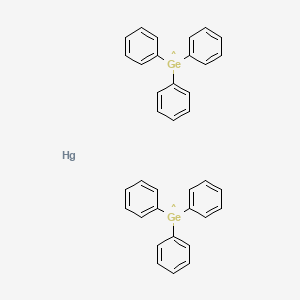
![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)
![Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester](/img/structure/B14704253.png)
![4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14704255.png)

